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Compound of Interest

Compound Name: Venoterpine

Cat. No.: B8261439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide a head-to-head comparison of Venoterpine derivatives. However, a

comprehensive search of the current scientific literature reveals a significant gap in the

research landscape. At present, there is no publicly available experimental data on the

synthesis, pharmacological activity, or comparative performance of any Venoterpine
derivatives.

The existing research predominantly focuses on the parent compound, Venoterpine, and relies

heavily on in-silico (computational) studies to predict its physicochemical and pharmacokinetic

properties, as well as its potential biological targets. This guide, therefore, summarizes the

available computational data for Venoterpine to serve as a foundational reference until

experimental data on its derivatives becomes available.

Physicochemical and Predicted Pharmacokinetic
Properties of Venoterpine
Computational analyses, such as those using SwissADME, have been employed to forecast

the drug-like characteristics of Venoterpine.[1][2][3] These studies provide theoretical insights

into its potential as a therapeutic agent.[1][2][3] The table below summarizes these predicted

properties.
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Property Predicted Value
Significance in Drug
Development

Physicochemical Properties

Molecular Formula C₉H₁₁NO
Defines the elemental

composition of the molecule.

Molecular Weight 149.19 g/mol
Influences absorption,

distribution, and metabolism.

Lipophilicity (LogP) Good
Affects solubility, permeability,

and plasma protein binding.

Water Solubility Good

Crucial for formulation and

absorption in the

gastrointestinal tract.

Pharmacokinetic Properties

(Predicted)

Gastrointestinal Absorption High
Indicates good potential for

oral bioavailability.

Blood-Brain Barrier Permeant Yes

Suggests the potential for

activity within the central

nervous system.

P-glycoprotein (P-gp)

Substrate
No

Reduced likelihood of efflux

from target cells, potentially

increasing efficacy.

Cytochrome P450 (CYP)

Inhibition
No inhibition of major isoforms

Lower potential for drug-drug

interactions.

Druglikeness

Lipinski's Rule of Five Adherent

Suggests the compound has

properties that would make it a

likely orally active drug in

humans.
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Predicted Biological Targets of Venoterpine
In-silico target prediction studies have identified several potential biological targets for

Venoterpine, suggesting its possible mechanisms of action.[1][2][3] It is important to note that

these are computational predictions and require experimental validation. The primary predicted

targets include:

Oxidoreductases (33%)

Lyases (20%)

Cytochrome P450 Enzymes (13%)

Kinases (13%)

Membrane Receptors (6.7%)

Unspecified Proteins (6.7%)

The following diagram illustrates the predicted biological targets of Venoterpine.
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Predicted biological targets of Venoterpine.

Experimental Protocols
As there is no experimental data available for Venoterpine derivatives, this guide cannot

provide detailed experimental methodologies. The computational studies referenced utilized

established in-silico methods:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b8261439?utm_src=pdf-body-img
https://www.benchchem.com/product/b8261439?utm_src=pdf-body
https://www.benchchem.com/product/b8261439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8261439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Density Functional Theory (DFT) Calculations: Performed at the B3LYP level with a 6-

311G** basis set to determine electronic properties.[1][2]

ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling: Conducted using the

SwissADME web tool to predict pharmacokinetic properties and drug-likeness.[1][2][3]

Target Prediction: Utilized in-silico tools to identify probable biological targets.[1][2]

Conclusion and Future Directions
While computational studies suggest that Venoterpine possesses favorable drug-like

properties, the absence of experimental data on its derivatives significantly limits any

comparative analysis. The synthesis and pharmacological evaluation of Venoterpine
derivatives are critical next steps to explore the therapeutic potential of this class of

compounds. Future research should focus on:

Synthesis of a library of Venoterpine derivatives to explore structure-activity relationships.

In vitro and in vivo experimental validation of the predicted biological activities and

pharmacokinetic properties.

Head-to-head comparative studies of newly synthesized derivatives against the parent

compound, Venoterpine.

This foundational data will be essential for advancing our understanding of Venoterpine and its

potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Venoterpine Derivatives: A Comparative Analysis Based
on Available Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8261439#head-to-head-comparison-of-venoterpine-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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